molecular formula C11H15BF3NO3 B13126993 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole

Cat. No.: B13126993
M. Wt: 277.05 g/mol
InChI Key: IHVSPQHUHPDJIT-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 4, a trifluoromethyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 2. This boronate ester moiety makes the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in medicinal chemistry and agrochemical applications .

Properties

Molecular Formula

C11H15BF3NO3

Molecular Weight

277.05 g/mol

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C11H15BF3NO3/c1-6-7(11(13,14)15)17-16-8(6)12-18-9(2,3)10(4,5)19-12/h1-5H3

InChI Key

IHVSPQHUHPDJIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2C)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Attachment of the Dioxaborolane Moiety: This is usually done through a coupling reaction with a boronic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

  • Structure : Substitution of isoxazole with thiazole and a 4-(trifluoromethyl)phenyl group at position 2.
  • Properties : Molecular weight 357.17 g/mol; cLogP 7.326, indicating high lipophilicity.
  • Applications : Used in pharmaceutical research as a cross-coupling precursor. Its thiazole core may confer antimicrobial activity, as seen in related compounds .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

  • Structure : Benzisoxazole fused ring system with boronate ester.
  • Applications : Primarily utilized in materials science for luminescent materials .
  • Key Difference: Extended conjugation from the benzo group may enhance fluorescence but reduce solubility in non-polar solvents compared to the target compound .

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

  • Structure : Isoxazole with methyl at position 3 and boronate ester at position 3.
  • Properties : Similar molecular weight (~209 g/mol) but differing substituent positions.
  • Applications : Cross-coupling reagent; positional isomerism may influence regioselectivity in reactions .
Functional Group Variations

Trifluoromethyl-Substituted Analogues

  • Example : 2-Fluoro-N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)benzamide
  • Structure : Arylboronate ester with trifluoromethyl and fluoro substituents.
  • Properties : Increased electron-withdrawing effects enhance boronate reactivity in cross-couplings.
  • Key Difference : The amide linkage introduces hydrogen-bonding capacity, which may improve crystallinity but reduce solubility .

Heterocyclic Core Replacements

  • Example : 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Pyrazole core with phenyl and methyl substituents.
  • Properties : Pyrazole’s nitrogen-rich structure enhances metal coordination, useful in catalysis.
  • Key Difference : Reduced steric hindrance compared to isoxazole derivatives may facilitate faster coupling rates .

Reactivity :

  • The trifluoromethyl group in the target compound activates the boronate ester toward electrophilic coupling partners, whereas electron-donating groups (e.g., methyl in 3-methyl-4-boronate-isoxazole) may slow reactivity .

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H19B O3
  • Molecular Weight : 234.10 g/mol
  • IUPAC Name : 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS Number : 1196985-65-5

Anticancer Properties

Research has highlighted the potential anticancer properties of isoxazole derivatives. A study evaluated the cytotoxic effects of various isoxazole compounds on human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM. Specifically, isoxazole derivatives were found to induce apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis by decreasing Bcl-2 expression
Isoxazole (6)755Primarily causes cell cycle arrest

The mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Isoxazole (3) was shown to decrease Bcl-2 levels while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest.
  • Cell Cycle Arrest : Isoxazole (6) primarily caused cell cycle arrest without affecting Bax mRNA levels.

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of new compounds. The aforementioned study utilized the MTT reduction assay to measure cell viability in HL-60 cells. The findings indicated that while some isoxazole derivatives were cytotoxic at lower concentrations, they also exhibited a broad range of activity across different concentrations.

Structure-Activity Relationship (SAR)

The structural features of isoxazole compounds significantly influence their biological activity. The presence of substituents such as trifluoromethyl groups and boron-containing moieties has been linked to enhanced biological properties. The dioxaborolane moiety may play a role in stabilizing the compound and facilitating interactions with biological targets.

Case Studies

  • Case Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry explored novel trisubstituted isoxazole derivatives. The results demonstrated that specific substitutions could enhance anticancer activity against HL-60 cells .
  • Pharmacological Applications : Another investigation into similar compounds indicated potential applications in treating respiratory diseases due to their anti-inflammatory properties .

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